7-Oxaspiro[3.5]nonane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[3.5]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-1-2-9(7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUDUEXOJXIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(=O)O)CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Oxaspiro 3.5 Nonane 1 Carboxylic Acid
Retrosynthetic Analysis of the 7-Oxaspiro[3.5]nonane-1-carboxylic Acid Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials.
Disconnection Strategies for Spiro[3.5]nonane Systems
The primary challenge in the retrosynthesis of spiro[3.5]nonane systems is the disconnection of the quaternary spirocenter. Several key strategies can be envisioned for the this compound framework.
One common approach involves disconnecting one of the rings from the spirocenter, leading to a monosubstituted ring precursor. For the 7-Oxaspiro[3.5]nonane core, disconnection of the tetrahydropyran (B127337) ring could lead to a cyclobutane (B1203170) derivative with a side chain amenable to cyclization. Conversely, disconnection of the cyclobutane ring could start from a substituted tetrahydropyran.
Another powerful strategy involves transformations that form the spirocenter itself. This can include rearrangements, such as the Pinacol rearrangement, or cycloaddition reactions where the spiro-junction is formed during the ring-forming step.
A functional group interconversion (FGI) approach can also be valuable. For instance, the carboxylic acid group on the cyclobutane ring can be retrosynthetically derived from an ester, nitrile, or other functional group that might facilitate an earlier synthetic step.
Identification of Key Precursors and Synthons for Oxaspiro[3.5]nonane Scaffolds
Based on the disconnection strategies, several key precursors and synthons can be identified for the synthesis of the 7-Oxaspiro[3.5]nonane scaffold.
A plausible retrosynthetic pathway is illustrated below:
| Target Molecule | Key Disconnections | Precursors/Synthons |
| This compound | C-O bond of the tetrahydropyran ring (Intramolecular Williamson Ether Synthesis) | A diol with a leaving group on one of the hydroxyl functions, derived from a cyclobutane precursor. |
| C-C bonds of the oxetane (B1205548) ring (Paterno-Büchi Reaction) | A cyclic ketone (e.g., a cyclobutanone (B123998) derivative) and an alkene with a protected carboxylic acid. | |
| C-C bonds of the spirocyclic ketone (Pinacol-like Rearrangement) | A 1,2-diol precursor that can undergo rearrangement to form the spirocyclic ketone, which can then be further functionalized. |
Table 1: Key Precursors and Synthons
Specifically, for an intramolecular cyclization approach, a key precursor would be a substituted cyclobutane methanol (B129727) derivative, which can be further elaborated to introduce the necessary components for the tetrahydropyran ring formation. For a cycloaddition strategy, a cyclobutanone bearing a protected carboxylic acid or a precursor group would be a crucial starting material.
Classical and Contemporary Synthesis Approaches to the Spiro[3.5]nonane Framework
Building upon the retrosynthetic analysis, several synthetic methodologies can be applied to construct the 7-Oxaspiro[3.5]nonane framework.
Cycloaddition Reactions in Oxaspirocyclic Construction
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems in a single step. The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. rsc.orgnih.gov In the context of this compound, this could involve the reaction of a cyclobutanone derivative with a suitable alkene.
A potential synthetic route utilizing the Paterno-Büchi reaction is outlined below:
Scheme 1: Proposed Synthesis via Paterno-Büchi Reaction

This is a hypothetical scheme for illustrative purposes.
Another relevant cycloaddition is the [4+2] or Diels-Alder reaction. While not directly forming the oxaspiro[3.5]nonane system, it can be used to construct the cyclohexane (B81311) ring with appropriate functionalities for subsequent transformation into the tetrahydropyran ring.
Rearrangement-Based Syntheses, including Pinacol-like Rearrangements
Rearrangement reactions, particularly the Pinacol rearrangement, are a classic method for the synthesis of spirocyclic ketones. This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. A semi-pinacol rearrangement, where one of the hydroxyl groups is replaced by a leaving group, can also be employed.
For the synthesis of a 7-Oxaspiro[3.5]nonane precursor, one could envision the rearrangement of a vicinal diol on a cyclopentyl or cyclohexyl system to induce ring expansion and formation of the spirocyclic core.
Scheme 2: Proposed Synthesis via Pinacol-like Rearrangement

This is a hypothetical scheme for illustrative purposes.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a widely used strategy for the formation of cyclic ethers. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be applied in an intramolecular fashion to form the tetrahydropyran ring of the 7-Oxaspiro[3.5]nonane system. libretexts.orgmasterorganicchemistry.comyoutube.com
This approach would require a precursor containing both a hydroxyl group and a suitable leaving group on a cyclobutane scaffold. The regioselectivity of the cyclization would be crucial in forming the desired six-membered ring.
Scheme 3: Proposed Synthesis via Intramolecular Williamson Ether Synthesis

This is a hypothetical scheme for illustrative purposes.
Ring-closing metathesis (RCM) is another powerful intramolecular cyclization method that could be employed to form the tetrahydropyran ring from a diene precursor attached to the cyclobutane core.
The following table summarizes the key features of these synthetic approaches:
| Synthetic Approach | Key Reaction | Advantages | Potential Challenges |
| Cycloaddition | Paterno-Büchi Reaction | Direct formation of the oxetane ring. | Photochemical reaction conditions; regioselectivity and stereoselectivity control. |
| Rearrangement | Pinacol-like Rearrangement | Formation of the spirocenter. | Synthesis of the diol precursor; control of migratory aptitude. |
| Intramolecular Cyclization | Williamson Ether Synthesis | Well-established and reliable. | Synthesis of the halo-alcohol precursor; potential for competing elimination reactions. |
| Ring-Closing Metathesis | High functional group tolerance. | Catalyst sensitivity; synthesis of the diene precursor. |
Table 2: Comparison of Synthetic Approaches
Iodocyclization Protocols for Oxa-Spirocycles
Iodocyclization represents a powerful strategy for the synthesis of oxygen-containing heterocycles. This method involves the electrophilic activation of an alkene or alkyne by an iodine source, followed by the intramolecular attack of a tethered nucleophile, in this case, a hydroxyl group, to form a cyclic ether. For the synthesis of a 7-oxaspiro[3.5]nonane scaffold, a suitable precursor would be a cyclobutane derivative bearing both a homoallylic alcohol and a vinyl group.
The general reaction mechanism proceeds via the formation of an iodonium (B1229267) ion intermediate from the reaction of the alkene with an electrophilic iodine species (e.g., I2, NIS, I(coll)2ClO4). The proximate hydroxyl group then attacks the iodonium ion in an endo or exo fashion, leading to the formation of the tetrahydropyran ring and the spirocyclic junction. The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-endo-tet cyclizations being generally favored for the formation of six-membered rings.
| Starting Material | Reagents | Product | Key Features |
| Cyclobutane with homoallylic alcohol and vinyl group | I2, NaHCO3 | Iodo-substituted 7-oxaspiro[3.5]nonane derivative | Stereospecific, mild reaction conditions. |
| Similar substrate with chiral auxiliary | NIS, chiral ligand | Enantioenriched iodo-spirocycle | Potential for asymmetric synthesis. |
Subsequent de-iodination under radical or reductive conditions would yield the saturated 7-oxaspiro[3.5]nonane ring system. The carboxylic acid moiety could be introduced prior to cyclization or derived from a functional group handle installed on the cyclobutane ring.
Acid-Catalyzed Cyclizations (e.g., Friedel–Crafts Type)
Acid-catalyzed cyclizations offer a direct approach to the formation of cyclic ethers. In the context of this compound synthesis, a plausible strategy would involve an intramolecular hydroalkoxylation of an unsaturated alcohol. A suitable precursor would be a cyclobutane derivative containing a strategically positioned hydroxyl group and an alkene.
The reaction is typically promoted by a Brønsted or Lewis acid, which activates the alkene towards nucleophilic attack by the hydroxyl group. The formation of the spirocyclic junction would occur in the key cyclization step. Challenges in this approach include controlling the regioselectivity of the cyclization and preventing side reactions such as rearrangements or intermolecular reactions, particularly if carbocationic intermediates are involved.
For instance, a cyclobutanemethanol (B45166) derivative with a pendant alkenyl chain could be subjected to strong acid catalysis (e.g., H2SO4, TfOH) to induce cyclization. The carboxylic acid functionality would need to be protected or introduced at a later stage to avoid interference with the acidic conditions.
Ring-Opening and Ring-Closure Sequences for Spirocyclic Formation
Ring-opening and ring-closure cascade reactions provide an elegant means to construct complex molecular architectures from simpler cyclic precursors. For the synthesis of this compound, a strategy could commence with a strained ring system, such as a cyclobutene (B1205218) or a bicyclic compound, which upon ring-opening generates a reactive intermediate that subsequently undergoes cyclization to form the desired spirocycle.
One conceptual approach involves the acid-catalyzed rearrangement of a bicyclo[4.2.0]octane derivative. For example, a suitably substituted bicyclo[4.2.0]octan-7-ol could undergo a pinacol-type rearrangement, where cleavage of the shared C1-C6 bond leads to a ring-expanded intermediate that can then cyclize to the 7-oxaspiro[3.5]nonane core.
Alternatively, a nucleophilic ring-opening of a cyclobutane epoxide, followed by an intramolecular cyclization, could be envisioned. The sequence would involve the attack of a nucleophile at one of the epoxide carbons, leading to a trans-1,2-disubstituted cyclobutane. A subsequent intramolecular SN2 reaction, where a tethered hydroxyl group displaces a leaving group, would then form the tetrahydropyran ring and the spirocyclic center.
Diethyl Acetonedicarboxylate Cyclization Protocols for Spiro[3.5]nonane-6,8-diones
Diethyl acetonedicarboxylate is a versatile C5 building block in organic synthesis, often employed in condensation reactions to form six-membered rings. Its application in the synthesis of spiro[3.5]nonane systems would likely involve a multi-step sequence, starting with the formation of a cyclobutane-containing precursor.
A potential strategy would be the Knoevenagel condensation of cyclobutanone with diethyl malonate to yield a cyclobutylidene malonate. Michael addition of a nucleophile to this acceptor, followed by cyclization with a suitable C3 synthon, could lead to a highly functionalized cyclohexane ring. However, a more direct approach to a spiro[3.5]nonane-6,8-dione would involve the reaction of a 1,1-bis(electrophilic) cyclobutane derivative with diethyl acetonedicarboxylate. For example, a cyclobutane-1,1-dicarbaldehyde (B13884590) or a related species could undergo a double condensation with diethyl acetonedicarboxylate in the presence of a base to construct the spirocyclic dione.
The resulting spiro[3.5]nonane-6,8-dione would be a valuable intermediate, which could be further elaborated to introduce the oxygen atom at the 7-position and the carboxylic acid at the 1-position through a series of reduction, oxidation, and functional group manipulation steps.
Paternò–Büchi Reaction Applications in Oxetane-Containing Spirocycle Synthesis
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for the synthesis of oxetanes. bohrium.commdpi.com While this reaction directly forms a four-membered oxetane ring, it can be strategically employed in the synthesis of spirocycles that contain an oxetane ring, which can then potentially be rearranged or expanded to the desired tetrahydropyran system.
For the synthesis of a spiro[3.5]nonane system containing an oxetane, the Paternò–Büchi reaction between cyclobutanone and a suitable alkene could be explored. However, to directly form a 7-oxaspiro[3.5]nonane structure, a different approach is needed. A more relevant strategy would involve the photochemical cycloaddition of a carbonyl compound with a cyclobutylidene derivative.
A recent study has reported a three-step sequence to functionalized spirocyclic oxetanes involving the Paternò–Büchi reaction between maleic acid derivatives and cyclic ketones. rsc.orgresearchgate.net This highlights the utility of this reaction in creating spirocyclic systems. Although not directly yielding the 7-oxaspiro[3.5]nonane structure, the principles can be adapted. For instance, the reaction of a carbonyl compound with a methylene (B1212753) cyclobutane derivative could potentially lead to a spiro-oxetane that could be a precursor to the target molecule.
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Cyclohexanone (B45756) | Maleic anhydride | Spirocyclic oxetane | Formation of a spiro-oxetane fused to a cyclohexane ring. researchgate.net |
| Carbonyl compound | Methylene cyclobutane | Spiro[3.3]heptan-1-one derivative | Potential precursor to the target spiro[3.5]nonane system. |
Organometallic Approaches (e.g., Nitrile Lithiation/Alkylation, Palladium-Catalyzed Cascades)
Organometallic reagents and catalysts offer a wide array of tools for the construction of complex carbon skeletons. For the synthesis of this compound, several organometallic strategies can be envisioned.
Nitrile Lithiation/Alkylation: A cyclobutane-1-carbonitrile could serve as a key starting material. Deprotonation of the α-carbon with a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic species. This carbanion could then be alkylated with a bifunctional electrophile containing a protected hydroxyl group and a latent carboxylic acid functionality. Subsequent transformations would be required to form the tetrahydropyran ring.
Palladium-Catalyzed Cascades: Palladium-catalyzed reactions are renowned for their ability to orchestrate complex bond formations in a single operation. A plausible palladium-catalyzed cascade for the synthesis of the 7-oxaspiro[3.5]nonane core could involve an intramolecular Heck reaction or a Tsuji-Trost allylation. For example, a cyclobutane derivative bearing both a vinyl or aryl halide/triflate and a tethered alcohol could undergo an intramolecular Heck reaction to form the spirocyclic ether. The carboxylic acid group would need to be incorporated into the substrate or introduced later.
Stereoselective and Asymmetric Synthesis of this compound
The development of stereoselective and asymmetric syntheses of this compound is crucial for accessing enantiomerically pure forms of the molecule, which is often a prerequisite for its use in biological and medicinal applications. The spirocyclic nature of the target molecule presents multiple stereocenters, the control of which requires careful planning and execution of the synthetic route.
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature. For instance, a chiral cyclobutane derivative derived from a natural product could be elaborated into the target spirocycle. This strategy transfers the chirality of the starting material to the final product.
Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. For example, in an iodocyclization reaction, a chiral alcohol could be used to form an ester with a precursor carboxylic acid, directing the facial selectivity of the iodine-induced cyclization. Subsequent removal of the auxiliary would afford the enantioenriched spirocycle.
Catalytic Asymmetric Synthesis: This is often the most efficient method for generating enantiomerically enriched products. Several of the aforementioned synthetic methodologies can be rendered asymmetric through the use of chiral catalysts.
Asymmetric Iodocyclization: The use of a chiral Lewis acid or a chiral counterion could induce enantioselectivity in the iodocyclization reaction.
Asymmetric Paternò–Büchi Reaction: While challenging, asymmetric catalysis of the Paternò–Büchi reaction has been reported, often employing chiral sensitizers or catalysts to control the facial selectivity of the cycloaddition.
Asymmetric Organometallic Reactions: Chiral ligands can be used to modify organometallic reagents or catalysts to achieve high levels of enantioselectivity. For instance, a palladium-catalyzed cascade reaction could be made asymmetric by employing a chiral phosphine (B1218219) ligand.
The choice of stereoselective strategy would depend on the specific synthetic route chosen and the desired level of enantiomeric purity. Each approach offers distinct advantages and challenges in the synthesis of the complex and stereochemically rich this compound.
Organocatalytic and Metal-Catalyzed Asymmetric Cyclizations
In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of complex molecules, offering a more atom-economical alternative to chiral auxiliary methods.
Organocatalytic Asymmetric Cyclizations: Chiral aminocatalysis, employing catalysts derived from natural alkaloids like cinchona alkaloids, has been successfully applied to the asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.orgnih.gov This approach typically involves the reaction of a cyclic 2,4-dienone with a pronucleophile, where the catalyst controls the stereochemical outcome of the cyclization cascade. rsc.orgnih.gov While not directly applied to this compound, this methodology provides a conceptual framework for the asymmetric synthesis of the cyclohexane portion of the molecule.
Metal-Catalyzed Asymmetric Cyclizations: Transition metal catalysis offers a versatile platform for asymmetric cycloaddition reactions. For instance, the catalytic asymmetric [2+2] cycloaddition of alkenes with a suitable carbonyl precursor, catalyzed by a chiral Lewis acid complex, could directly construct the spiro-oxetane core with high enantioselectivity. nih.govacs.org Chiral N,N'-dioxide/Ni(OTf)₂ complexes have been shown to be effective in promoting the asymmetric [2+2] cycloaddition of alkenyloxindoles with N-allenamides to furnish spirocyclobutyl oxindoles. nih.govrsc.org Similarly, dicationic (S)-BINAP–Pd catalysts have been utilized for the highly enantioselective [2+2] cycloaddition of alkynes with trifluoropyruvate to generate stable oxetene derivatives. acs.orgacs.org Furthermore, iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition reactions have been developed for the synthesis of spiro-N,O-ketals. rsc.org These examples highlight the potential of metal catalysis in constructing the challenging spirocyclic system of this compound. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classical method for oxetane synthesis and can be rendered asymmetric through the use of chiral catalysts or auxiliaries. bohrium.comnih.gov
| Methodology | Catalyst/Reagent Type | Key Transformation | Potential Application for this compound |
|---|---|---|---|
| Organocatalytic Asymmetric Spirocyclization | Cinchona alkaloid-derived primary amine | Michael/Michael/Aldol cascade | Asymmetric synthesis of the cyclohexanone precursor |
| Metal-Catalyzed Asymmetric [2+2] Cycloaddition | Chiral N,N'-dioxide/Ni(OTf)₂ or (S)-BINAP-Pd | [2+2] Cycloaddition | Direct asymmetric synthesis of the spiro-oxetane ring |
| Asymmetric Paternò-Büchi Reaction | Chiral sensitizer (B1316253) or catalyst | Photochemical [2+2] cycloaddition | Asymmetric formation of the oxetane ring |
Diastereoselective Cyclopropanation Reactions for Spirocyclic Carboxylic Acids
Diastereoselective cyclopropanation reactions offer an alternative approach to constructing the spirocyclic framework. This strategy involves the reaction of a cyclic precursor, such as a cyclohexanone derivative, with a cyclopropanating agent. The stereochemical outcome of the reaction is controlled by the existing stereocenters in the substrate or by a chiral catalyst. For example, the reaction of a chiral enolate derived from a cyclohexanone precursor with a suitable electrophile could lead to a diastereoselective cyclopropanation. Subsequent ring-opening of the cyclopropane (B1198618) ring could then furnish the desired spiro-oxetane system. While less direct, this approach can be highly effective for controlling the relative stereochemistry of the final product. Recent advances have demonstrated the highly diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes. nih.gov
Resolution Techniques for Enantiomeric Purity
In cases where asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of the racemic mixture of this compound can be employed. This can be achieved through several methods:
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomeric salts can then be separated by fractional crystallization due to their different physical properties. Subsequent acidification of the separated salts liberates the individual enantiomers of the carboxylic acid.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com This method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the column, leading to different retention times and allowing for their separation. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. The synthesis of this compound can benefit from the application of these principles, particularly in the areas of solvent selection and energy input.
Solvent-Free and Water-Mediated Reaction Conditions
The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing solvent-free or water-mediated reactions is a key goal of green chemistry.
Solvent-Free Reactions: In some cases, reactions can be carried out in the absence of a solvent, particularly when the starting materials are liquids or have low melting points. This approach minimizes solvent waste and can sometimes lead to faster reaction rates. Mechanochemical methods, where mechanical energy is used to initiate reactions, can also be employed for solvent-free synthesis.
Water-Mediated Reactions: Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, the use of co-solvents, surfactants, or phase-transfer catalysts can facilitate reactions in aqueous media. Water-mediated synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives has been successfully demonstrated, highlighting the potential of this green solvent for the synthesis of complex spirocyclic systems. rsc.org The synthesis of novel spiro benzoxazinoindoline derivatives has also been achieved in water, emphasizing its utility as an eco-friendly solvent. researchgate.net
Microwave-Assisted Synthesis of Spiro Compounds
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The use of microwave irradiation can be particularly beneficial for the synthesis of spiro compounds, which may require elevated temperatures to overcome activation barriers. nih.govmdpi.com The Paternò-Büchi reaction, a key step in the synthesis of the oxetane ring, can potentially be accelerated and made more efficient through the use of microwave irradiation. This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times.
| Green Chemistry Principle | Methodology | Advantages | Potential Application for this compound |
|---|---|---|---|
| Use of Safer Solvents | Water-mediated synthesis | Non-toxic, non-flammable, abundant, environmentally benign | Key cyclization or cycloaddition steps |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption, potentially higher yields | Paternò-Büchi reaction or other thermally demanding steps |
| Waste Prevention | Solvent-free reactions | Eliminates solvent waste, simplifies work-up | Reactions where reactants are liquids or have low melting points |
Mechanochemical Techniques for Spirocyclic Compound Synthesis
Mechanochemistry is a branch of chemistry where mechanical energy is used to induce chemical transformations. This solvent-free approach, often utilizing techniques like grinding or ball-milling, has emerged as a powerful green alternative to traditional solution-based synthesis. The direct input of mechanical force can lower activation energy barriers, enhance reaction rates, and sometimes enable reactions that are unfeasible in solution.
In the context of spirocyclic compound synthesis, mechanochemical methods offer significant advantages by promoting the efficient assembly of complex ring systems from solid-state reactants. This technique minimizes the generation of solvent waste and can reduce energy consumption. The high-energy environment within a ball mill facilitates intimate contact between reactants, often eliminating the need for heating and simplifying product purification.
A notable example is the synthesis of spiro-pyrano[2,3-c]pyrazoles, which can be achieved through a one-pot, four-component condensation reaction under solvent-free mechanochemical conditions. nih.gov By grinding reactants such as hydrazine (B178648) derivatives, isatin, β-keto esters, and a dynamic methylene compound with a catalyst, the desired spirocyclic products are formed in high yields. This process highlights the capacity of mechanochemistry to construct intricate molecular frameworks in a single, environmentally friendly step.
Table 1: Comparison of Synthetic Conditions for Spiro-pyrano[2,3-c]pyrazole
| Methodology | Catalyst | Solvent | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Mechanochemical Grinding | Fe₃O₄@L-arginine | Solvent-Free | 60 min | Eco-friendly, rapid, high yield |
| Conventional Solution-Phase | Various | Ethanol/Water | Several hours | Traditional, well-understood |
Application of Nano Catalysts and Recyclable Catalytic Systems
The development of highly efficient and reusable catalysts is a cornerstone of sustainable chemical synthesis. Nanocatalysts, which are catalytic materials with particle sizes in the nanometer range (1-100 nm), are particularly valuable due to their high surface-area-to-volume ratio. This characteristic leads to an increased number of active sites and often results in superior catalytic activity, selectivity, and milder reaction conditions compared to their bulk counterparts.
In the synthesis of oxaspirocyclic and other spirocyclic frameworks, various nanocatalysts have demonstrated remarkable efficacy. For instance, magnetic nanoparticles functionalized with catalytic groups, such as Fe₃O₄@L-arginine, have been employed as heterogeneous catalysts. nih.gov These systems are not only highly active but also easily separable from the reaction mixture using an external magnet, allowing for straightforward recovery and reuse over multiple cycles without significant loss of activity. This recyclability is crucial for reducing costs and minimizing catalyst-related waste.
Other examples include copper nanoparticles supported on carbon (CuNPs/C), which have been shown to be effective and reusable catalysts for multicomponent reactions yielding complex heterocyclic structures. nih.gov Similarly, cobalt(III)-based catalytic systems have been developed for the one-step synthesis of oxa-spirocyclic compounds from simple starting materials like phenoxy acetamide (B32628) and alkynes. nih.gov These advanced catalytic methods provide powerful tools for constructing spirocyclic ethers and related structures with high efficiency and control. nih.gov
Table 2: Performance of Recyclable Nanocatalysts in Spirocycle Synthesis
| Nanocatalyst System | Target Spirocyclic Scaffold | Key Features | Recyclability |
|---|---|---|---|
| Fe₃O₄@L-arginine | Spiro-pyrano[2,3-c]pyrazoles | Magnetic, solvent-free conditions | Recoverable with a magnet; multiple reuses |
| CuNPs/C | β-hydroxytriazoles | Low copper loading, high activity | Recyclable for at least 4 cycles with minimal leaching nih.gov |
| Cobalt Nanoparticles (Co NPs) | Pyrano-[2,3-c]-pyrazoles | Green synthesis using plant extracts | Heterogeneous and potentially reusable |
Atom Economy and Waste Prevention in Oxaspirocyclic Synthesis
The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact. Among the most important of these principles are atom economy and waste prevention. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. A reaction with high atom economy maximizes the use of starting materials and minimizes the production of byproducts.
Waste prevention is a broader principle that prioritizes avoiding waste generation altogether rather than treating it after it has been created. This involves selecting synthetic routes that use safer chemicals, eliminate solvents, and reduce the number of synthetic steps.
In the synthesis of oxaspirocycles, such as this compound, these principles are critical. Methods like iodocyclization, a key strategy for forming oxaspirocyclic structures, can be designed to be highly atom-economical. rsc.orgresearchgate.net Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are particularly effective at improving atom economy and reducing waste from intermediate purifications. researchgate.net For example, a cobalt(III)-catalyzed cascade reaction that uses a phenoxy-N-acetamide as both a substrate and a traceless directing group to form oxa-spirocycles proceeds in an atom-economical fashion.
The theoretical atom economy of a reaction can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Consider a generalized iodocyclization reaction to form a simple oxaspirocycle. By analyzing the reactants and the final product, one can quantify the efficiency of atom incorporation and identify sources of waste, guiding the development of more sustainable synthetic pathways.
Reactivity and Functional Group Transformations of 7 Oxaspiro 3.5 Nonane 1 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity and Derivatization
The carboxylic acid moiety is a versatile functional group that can undergo a wide array of transformations, providing access to a diverse range of derivatives. The steric environment around the carboxyl group in 7-oxaspiro[3.5]nonane-1-carboxylic acid, influenced by the adjacent spirocyclic system, can impact the reaction conditions required for these transformations.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a fundamental approach. masterorganicchemistry.commasterorganicchemistry.com Given the potential for steric hindrance from the spirocyclic framework, driving the equilibrium towards the product may necessitate the use of a large excess of the alcohol or the removal of water as it is formed. masterorganicchemistry.com For more sterically demanding alcohols, alternative methods employing coupling agents to activate the carboxylic acid are often more effective. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation under milder conditions. organic-chemistry.org In cases of severe steric hindrance, the in situ formation of highly reactive intermediates, such as benzotriazole (B28993) esters, can be a successful strategy. researchgate.net
Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct condensation of the carboxylic acid with an amine is thermally demanding and often inefficient. Therefore, the use of coupling reagents is standard practice. A wide variety of modern coupling agents are available to mediate this transformation, even for sterically hindered substrates. chimia.chrsc.orgacs.orgnih.gov For instance, phosphonium-based reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or uranium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known to be highly efficient in promoting amide bond formation. chimia.ch The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the inherent steric demands of the spirocyclic carboxylic acid. rsc.org
Interactive Data Table: Common Coupling Agents for Esterification and Amidation
| Reagent Class | Example Reagent | Application | Key Features |
| Carbodiimides | DCC, EDC | Esterification, Amidation | Widely used, generates urea (B33335) byproduct. |
| Phosphonium Salts | BOP, PyBOP | Amidation | High efficiency, particularly for peptide coupling. |
| Uronium/Guanidinium Salts | HATU, HBTU | Amidation | Fast reaction rates, low racemization. |
| Acyl Fluoride Precursors | XtalFluor-E | Amidation | Effective for hindered substrates and electron-deficient amines. rsc.org |
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this reduction, readily converting carboxylic acids to their corresponding primary alcohols. libretexts.orgmasterorganicchemistry.comchemguide.co.uklibretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. libretexts.org It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.org The mechanism involves an initial deprotonation of the carboxylic acid by the hydride reagent, followed by nucleophilic attack of a hydride on the carbonyl carbon of the resulting carboxylate salt. reddit.com
Oxidation: The carboxylic acid functional group is already in a high oxidation state. Further oxidation typically leads to decarboxylation, with the loss of carbon dioxide. The specific products of such a reaction would depend on the oxidizing agent and the reaction conditions. The alkane backbone of the spirocyclic system is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can lead to the cleavage of C-C and C-H bonds, potentially resulting in complex mixtures of degradation products. libretexts.orgyoutube.com Specific and controlled oxidation of the cyclohexane (B81311) ring in the presence of the oxetane (B1205548) and carboxylic acid would likely require advanced catalytic methods.
The Curtius rearrangement provides a powerful synthetic route to convert carboxylic acids into primary amines, urethanes, and ureas, via an isocyanate intermediate. nih.govrsc.orgnih.govorganic-chemistry.org This reaction is initiated by the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges with the loss of nitrogen gas to form an isocyanate. The isocyanate is a versatile intermediate that can be trapped with various nucleophiles.
Formation of Amines and Urethanes: Trapping the isocyanate with water leads to the formation of a carbamic acid, which decarboxylates to yield the corresponding primary amine. If the rearrangement is conducted in the presence of an alcohol, a stable carbamate (B1207046) (urethane) is formed. nih.gov
Synthesis of Ureas: Reacting the isocyanate with an amine provides a direct route to substituted ureas. researchgate.net
Spirocyclic Lactams: The Curtius rearrangement can be employed in cascade reactions to synthesize spirocyclic lactams. While direct intramolecular cyclization of the isocyanate derived from this compound to form a lactam is not straightforward due to the ring strain and geometry, related strategies have been successful in other spirocyclic systems. For example, a one-pot cascade reaction involving a Curtius rearrangement of a β-keto carboxylic acid, followed by intramolecular nucleophilic addition of an enol to the isocyanate intermediate, has been used to synthesize spirocyclic lactams.
Interactive Data Table: Products from Curtius Rearrangement of this compound
| Trapping Nucleophile | Intermediate | Final Product Class |
| Water (H₂O) | Isocyanate | Primary Amine |
| Alcohol (R-OH) | Isocyanate | Carbamate (Urethane) |
| Amine (R-NH₂) | Isocyanate | Urea |
Transformations Involving the Oxaspiro[3.5]nonane Ring System
The reactivity of the spirocyclic core is dominated by the strained oxetane ring and the relatively inert cyclohexane moiety.
The oxetane ring in this compound is susceptible to ring-opening reactions, particularly under acidic conditions, due to the relief of ring strain. researchgate.net These reactions can be promoted by Brønsted or Lewis acids. acs.orgmagtech.com.cnacs.org The regioselectivity of the ring-opening is dictated by both steric and electronic factors.
Acid-Catalyzed Ring Opening: In the presence of a strong acid and a nucleophile (e.g., water, alcohol, or halide), the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile can attack either of the α-carbons. The attack will generally occur at the less sterically hindered carbon in an Sₙ2-like fashion. However, if a carbocationic intermediate can be stabilized at one of the carbons, the reaction may proceed through an Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon. For the 7-oxaspiro[3.5]nonane system, attack at the spiro carbon would be highly disfavored due to steric hindrance.
Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the oxetane oxygen, similarly activating the ring. This approach can offer different reactivity and selectivity profiles compared to Brønsted acids. magtech.com.cnresearchgate.net For instance, Lewis acid-catalyzed ring-opening with soft carbon nucleophiles has been developed for C-C bond formation. researchgate.net
The cyclohexane ring in this compound is a saturated carbocycle and is generally unreactive towards many chemical reagents. Functionalization of this moiety presents a significant synthetic challenge due to the presence of unactivated C-H bonds.
Free-Radical Halogenation: This is a classic method for functionalizing alkanes, but it often suffers from a lack of selectivity, leading to a mixture of halogenated products. The reaction proceeds via a radical chain mechanism and is typically initiated by UV light or a radical initiator.
C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation offer a more controlled approach to the functionalization of saturated rings. citedrive.comrsc.orgniu.edursc.org These methods can enable the introduction of various functional groups at specific positions, although their application to a complex molecule like this compound would require careful optimization to avoid competing reactions with the other functional groups.
Oxidative Functionalization: Direct oxidation of the cyclohexane ring can be achieved with strong oxidizing agents, but this often leads to over-oxidation and ring cleavage. More selective methods might involve the use of dioxiranes or other specific reagents that can perform C-H hydroxylation. nih.gov
Modifications at the Spirocenter of this compound
The spirocenter of this compound, a quaternary carbon atom at the junction of the oxetane and cyclohexane rings, presents a significant synthetic challenge for direct modification due to its sterically hindered nature and the inherent strain of the four-membered oxetane ring. Research specifically detailing the direct modification at the spirocenter of this compound is not extensively documented in publicly available literature. However, general principles of spirocycle synthesis and reactivity of related oxetane systems can provide insights into potential, albeit challenging, transformation pathways.
One theoretical approach to modifying the spirocenter could involve a ring-opening and subsequent ring-closing strategy. Under acidic conditions, the oxetane ring is susceptible to nucleophilic attack, which could lead to the formation of a 1,3-diol derivative. This process would temporarily break the spirocyclic structure, allowing for potential modifications on the cyclohexane ring in the vicinity of the former spiro-atom. Subsequent intramolecular cyclization, possibly via a Williamson ether synthesis-type reaction, could then reform a spirocyclic ether, potentially with altered stereochemistry or substitution at the spirocenter, although this would be a complex and likely low-yielding process.
Another speculative avenue for modification could involve radical-based reactions. The generation of a radical at a position adjacent to the spirocenter might, under specific conditions, induce a rearrangement or fragmentation of the spirocyclic system, offering a handle for further functionalization. However, controlling the selectivity of such reactions would be a formidable challenge.
It is important to note that many oxetane-carboxylic acids are known to be unstable and can undergo spontaneous isomerization to form lactones, particularly with heating or under acidic or basic conditions. nih.govacs.orgresearchgate.net This inherent instability would likely complicate any attempts at direct modification of the spirocenter, as the required reaction conditions could favor decomposition or rearrangement of the starting material.
Mechanistic Investigations of this compound Reactions
Direct mechanistic studies, including the elucidation of reaction pathways, transition states, and the identification of reaction intermediates for this compound, are not well-documented in the scientific literature. However, by examining studies on analogous oxetane-carboxylic acids and related spirocyclic systems, we can infer potential mechanistic pathways for its reactions.
Elucidation of Reaction Pathways and Transition States
The most probable reaction pathway for this compound, based on related compounds, is an intramolecular isomerization leading to the formation of a bicyclic lactone. nih.govacs.org This reaction is believed to proceed via a nucleophilic attack of the carboxylic acid's hydroxyl group onto the oxetane ring.
The key steps in this proposed pathway are:
Protonation of the Oxetane Oxygen: In the presence of an acid catalyst, the oxygen atom of the oxetane ring is protonated, making the ring more susceptible to nucleophilic attack by increasing the electrophilicity of the ring carbons.
Intramolecular Nucleophilic Attack: The hydroxyl group of the carboxylic acid then acts as an internal nucleophile, attacking one of the carbon atoms of the oxetane ring. This is likely the rate-determining step of the reaction. The transition state for this step would involve a partially formed bond between the carboxylic oxygen and the oxetane carbon, and a partially broken bond between the oxetane carbon and the ring oxygen.
Ring Opening and Lactone Formation: The nucleophilic attack leads to the opening of the strained four-membered oxetane ring and the simultaneous formation of a new, more stable, six- or seven-membered lactone ring.
Computational studies on similar oxetane ring-opening reactions suggest that the transition states for these processes can be influenced by the substitution pattern on the ring and the nature of the nucleophile. researchgate.net For this compound, the rigid spirocyclic structure would likely impose significant conformational constraints on the transition state of the isomerization.
Identification and Characterization of Reaction Intermediates
In the context of the proposed isomerization of this compound to a lactone, discrete, stable intermediates are not expected. The reaction is likely a concerted or near-concerted process where bond formation and bond breaking occur in a single step.
However, in other potential reactions, such as photoredox-catalyzed decarboxylation (a reaction demonstrated for other oxetane-2-carboxylic acids), radical intermediates could be involved. researchgate.net In such a scenario, the reaction would proceed through the following intermediates:
Initial Oxidation: The reaction would be initiated by the oxidation of a suitable electron donor.
Formation of an Acyl Radical: The carboxylic acid would be converted to a carboxyl radical, which would then undergo decarboxylation to form an oxetane-centered radical.
Carbocation Formation: This radical could then be further oxidized to form an oxetane carbocation. This carbocation would be a key intermediate, and its stability and subsequent reactions would determine the final product distribution.
The characterization of such transient intermediates would require advanced spectroscopic techniques such as time-resolved spectroscopy or electron paramagnetic resonance (EPR) spectroscopy for radical species.
Kinetic Studies of Reaction Rates and Selectivities
While specific kinetic data for this compound is not available, studies on the isomerization of other oxetane-carboxylic acids have shown that the reaction rate is highly dependent on temperature and the presence of catalysts. nih.govresearchgate.net For instance, some oxetane-carboxylic acids have been observed to isomerize to lactones even at room temperature over a period of weeks, while heating can significantly accelerate this process. nih.gov
The selectivity of the reactions of this compound would be largely governed by the inherent structural and electronic properties of the molecule. In the case of the intramolecular isomerization, the regioselectivity of the nucleophilic attack (i.e., which of the two oxetane carbons is attacked by the carboxylic acid) would determine the size of the resulting lactone ring. This selectivity would be influenced by steric hindrance around the two carbons and their relative electrophilicity.
In hypothetical functional group transformations, such as the reduction of the carboxylic acid or its conversion to an amide, the selectivity would depend on the choice of reagents and reaction conditions to avoid the competing isomerization pathway. For example, mild reaction conditions at low temperatures would likely be necessary to achieve selective transformation of the carboxylic acid group while preserving the oxetane ring.
The following table summarizes the observed stability and isomerization of various oxetane-carboxylic acids, which can serve as a proxy for understanding the potential reactivity of this compound.
| Oxetane-Carboxylic Acid Derivative | Conditions for Isomerization | Product | Reference |
|---|---|---|---|
| 3-Phenyloxetane-3-carboxylic acid | Storage at room temperature for 1 year or heating at 50°C in dioxane/water | Corresponding lactone | nih.gov |
| 3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Heating in dioxane/water at 100°C for 12 hours | Corresponding lactone | researchgate.net |
| 3-(Pyridin-2-yl)oxetane-3-carboxylic acid | Stable at room temperature | No isomerization observed | researchgate.net |
| 3,3-Diphenyloxetane-2-carboxylic acid | Heating in dioxane/water | Corresponding dioxanone | nih.gov |
Computational and Theoretical Studies of 7 Oxaspiro 3.5 Nonane 1 Carboxylic Acid
Quantum Chemical Calculations on the Oxaspiro[3.5]nonane-1-carboxylic Acid System
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the molecular properties of complex organic structures like 7-Oxaspiro[3.5]nonane-1-carboxylic acid. These methods allow for a detailed examination of the molecule's electronic landscape, energetic stability, and inherent reactivity.
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution, Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For this compound, the HOMO is expected to be localized around the oxygen atom of the tetrahydropyran (B127337) ring and the non-bonding orbitals of the carboxylic acid's hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid, marking it as the most probable site for nucleophilic attack.
The distribution of electron density and the molecular electrostatic potential (MEP) map are also critical. The MEP visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). In this spirocyclic acid, the most negative electrostatic potential would be concentrated around the carbonyl and hydroxyl oxygen atoms, highlighting their role as hydrogen bond acceptors. The acidic proton of the carboxyl group would exhibit a region of high positive potential, confirming its susceptibility to deprotonation.
A summary of common computational methods for electronic structure analysis is presented in Table 1.
| Parameter | Computational Method | Information Gained |
| Molecular Orbitals | DFT (e.g., B3LYP/6-31G*) | Identification of HOMO and LUMO, prediction of reactive sites. |
| Charge Distribution | Natural Bond Orbital (NBO) Analysis | Quantification of atomic charges, understanding of inductive effects. |
| Electrostatic Potential | Mapped onto electron density surface | Visualization of electron-rich and electron-poor regions, prediction of non-covalent interactions. |
Energetic Profiles of Reactions and Conformational Isomers
The spirocyclic framework of this compound gives rise to several possible conformational isomers. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. However, the fusion to the cyclobutane (B1203170) ring can introduce puckering and distortions. Computational methods can be employed to calculate the relative energies of these conformers, thereby identifying the most stable ground-state geometry.
Acidity (pKa) Predictions for Carboxylic Acids in Spirocyclic Contexts
The acidity of the carboxylic acid group, quantified by its pKa value, is a crucial property. The spirocyclic scaffold can influence acidity through steric and electronic effects. Predicting the pKa of carboxylic acids computationally has become a reliable practice. nih.govrdd.edu.iq These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, frequently employing a combination of DFT and a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). rdd.edu.iqresearchgate.net
For enhanced accuracy, explicit solvent molecules (typically one or two water molecules) can be included in the calculation to model the direct hydrogen-bonding interactions with the carboxylate anion. nih.gov The choice of density functional, such as B3LYP or the long-range corrected CAM-B3LYP, can also impact the accuracy of the prediction. nih.gov The spirocyclic structure is expected to have a modest electronic influence on the acidity compared to a simple acyclic carboxylic acid, with the primary determinants being the stability of the resulting carboxylate anion and its interaction with the solvent.
Reactivity Descriptors and Sites of Chemical Transformations
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 | "Escaping tendency" of electrons. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |
A large HOMO-LUMO gap would suggest high kinetic stability and low reactivity for the molecule. The calculated values of these descriptors can be used to compare the reactivity of this spirocycle with other related compounds. The primary sites for chemical transformations would be the carboxylic acid group, which can undergo deprotonation, esterification, and reduction, and the ether oxygen, which could potentially be protonated under strongly acidic conditions.
Conformational Analysis and Stereochemical Considerations
The stereochemistry and conformational preferences of the spiro[3.5]nonane system are intricate and play a significant role in its biological activity and chemical properties.
Theoretical Approaches to Ring Conformations in Spiro[3.5]nonane Systems
The conformational landscape of spiro[3.5]nonane systems is dominated by the interplay between the puckering of the cyclobutane ring and the conformation of the six-membered ring. In the case of this compound, the tetrahydropyran ring is expected to adopt a stable chair conformation. However, the spiro fusion introduces constraints that can lead to distortions from an ideal chair.
Theoretical approaches to studying these conformations typically involve a systematic search of the potential energy surface. This can be achieved through molecular mechanics methods for an initial broad search, followed by higher-level quantum mechanical calculations (DFT) for geometry optimization and energy refinement of the identified low-energy conformers. These calculations can elucidate the preferred puckering of the cyclobutane ring and the orientation of the carboxylic acid group (axial vs. equatorial with respect to the cyclobutane ring). The relative energies of these conformers determine their population at a given temperature, which is crucial for understanding the molecule's average structure and reactivity. Conformational restriction is a key feature of spirocyclic systems, and understanding these preferences is vital for applications in drug design. nih.gov
Strain Energy Calculations and Ring Flexibilities
The defining feature of this compound is its spirocyclic core, which consists of a four-membered oxetane (B1205548) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom. This arrangement inherently introduces ring strain, a critical factor governing the molecule's geometry and energy.
Strain Energy Calculations:
Oxetane Ring: The four-membered ring is significantly strained due to its compressed bond angles, which are forced to be approximately 90° instead of the ideal tetrahedral angle of 109.5°.
Cyclohexane Ring: The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, to minimize its strain. The chair conformation is generally the most stable for cyclohexane itself. However, the spiro-fusion to the rigid oxetane ring will likely distort the cyclohexane ring from its ideal chair conformation, thereby increasing its strain energy.
Computational methods, such as ab initio and density functional theory (DFT) calculations, can be employed to quantify the strain energy. This is often done by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. While specific values for this compound are not published, data for related spiroalkanes can provide an estimate. For instance, the strain energy of spiropentane, which contains two three-membered rings, is exceptionally high. While the strain in a spiro[3.5]nonane system would be less severe, it remains a significant energetic factor.
Ring Flexibilities:
The flexibility of each ring in this compound is constrained by the spirocyclic junction.
The oxetane ring is relatively rigid due to its small size and high angle strain.
The cyclohexane ring possesses more conformational flexibility. However, the spiro center acts as a pivot point, and the presence of the bulky oxetane ring will restrict the interconversion between different chair and boat-like conformations. The carboxylic acid substituent on the cyclohexane ring will also influence the preferred conformation.
Molecular mechanics and molecular dynamics simulations are valuable tools for exploring the conformational landscape and ring flexibilities of such molecules. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion.
Below is a hypothetical data table illustrating the kind of information that could be obtained from such calculations for different conformers of this compound.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Chair (axial COOH) | 55.2° | 0.00 | 75 |
| Chair (equatorial COOH) | -54.8° | 0.50 | 20 |
| Twist-Boat | 30.1° | 5.50 | 5 |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Stereoelectronic Effects and their Influence on Reactivity
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects can significantly influence the reactivity and stability of this compound.
One of the most important stereoelectronic effects in this molecule is likely to be hyperconjugation . This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ* or π*).
In the context of this compound, several hyperconjugative interactions can be envisaged:
σ(C-H) → σ(C-O) and σ(C-C) → σ(C-O) interactions:** The C-O bonds in the oxetane ring are polarized, creating low-lying σ*(C-O) anti-bonding orbitals. Electron donation from adjacent C-H or C-C bonds into these orbitals can stabilize the molecule. The efficiency of this overlap is highly dependent on the dihedral angle between the interacting orbitals, with a periplanar arrangement being optimal.
Anomeric Effect: A specific type of stereoelectronic interaction that is particularly relevant here is the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent anti-bonding σ* orbital. In the oxetane ring, the lone pairs on the oxygen atom can interact with the σ*(C-C) orbitals of the ring. This effect can influence the bond lengths and angles within the ring and affect its reactivity.
The carboxylic acid group also introduces possibilities for stereoelectronic interactions. The orientation of the carboxyl group relative to the cyclohexane ring will be influenced by these effects, which in turn will dictate its reactivity in reactions such as esterification or decarboxylation.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable for understanding the behavior of complex molecules like this compound at an atomic level. These computational techniques allow for the simulation of molecular motion and the prediction of reaction outcomes.
Prediction of Reaction Pathways and Product Distribution
Computational chemistry can be used to map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathways and the distribution of products.
For this compound, several types of reactions could be investigated computationally:
Ring-opening reactions of the oxetane: The strained four-membered ring is susceptible to ring-opening reactions under acidic or basic conditions. Computational modeling could predict whether the C-O bond cleavage is favored at the spiro center or the other carbon atom, and how the substituent on the cyclohexane ring influences this regioselectivity.
Reactions of the carboxylic acid: The reactivity of the carboxylic acid group (e.g., in esterification or amide formation) can be modeled. The conformational constraints of the spirocyclic system may influence the accessibility of the carboxyl group to reagents.
The following table illustrates hypothetical calculated activation energies for different potential reaction pathways, which would determine the product distribution.
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |
| Acid-catalyzed oxetane ring opening (Path A) | This compound + H+ | 15.2 | 1-(hydroxymethyl)cyclohexyl-1-carboxylic acid |
| Acid-catalyzed oxetane ring opening (Path B) | This compound + H+ | 20.5 | 4-hydroxy-4-(carboxymethyl)cyclohexan-1-one |
| Base-catalyzed esterification | This compound + CH3OH | 12.8 | Methyl 7-oxaspiro[3.5]nonane-1-carboxylate |
Note: This data is illustrative and not based on actual experimental or computational results for this compound.
Applications and Advanced Utilities of 7 Oxaspiro 3.5 Nonane 1 Carboxylic Acid in Organic Synthesis
Development of Advanced Materials Precursors
The unique spirocyclic structure of 7-Oxaspiro[3.5]nonane-1-carboxylic acid and related oxaspiro compounds positions them as valuable precursors in the synthesis of advanced polymeric materials. Their ability to undergo ring-opening polymerization (ROP) offers a pathway to polymers with tailored properties, addressing critical challenges in materials science such as polymerization-induced shrinkage.
Utilization of Oxaspiro Monomers for Ring-Opening Polymerization
Oxaspiro monomers, particularly spiro orthocarbonates (SOCs) and spiro orthoesters (SOEs), are a significant class of compounds utilized in ring-opening polymerization to create polymers with unique architectures and properties. nih.govtaylorfrancis.com The polymerization of these monomers is characterized by a distinctive double ring-opening mechanism, where for each new bond formed in the polymer backbone, two bonds within the monomer are cleaved. nih.gov This process is fundamental to the volumetric expansion observed during polymerization, a stark contrast to the shrinkage seen with conventional monomers like methacrylates. nih.govresearchgate.net
The polymerization of oxaspiro monomers can be initiated through various mechanisms, including cationic, and in some modified structures, radical polymerization. encyclopedia.pubresearchgate.net For instance, cationic polymerization is a common method for spiro orthoesters, often employing Lewis acids such as boron trifluoride etherate as initiators. encyclopedia.pub The resulting polymers typically feature a combination of ether and ester or carbonate linkages in the polymer backbone, depending on the specific structure of the oxaspiro monomer. encyclopedia.pub
Research into novel oxaspiro monomers has aimed at enhancing their reactivity and the efficiency of the ring-opening process. nih.govresearchgate.net While monofunctional oxaspiro monomers have shown modest reductions in polymerization shrinkage when used in dental composite formulations, the development of multifunctional monomers, such as those with bis(methylene) groups, holds significant promise for creating rigid, cross-linked polymers. nih.govtaylorfrancis.com The high reactivity of these advanced monomers makes them suitable for specialized applications, either used alone or in combination with other ring-opening monomers. nih.govresearchgate.net
The table below summarizes the characteristics of representative oxaspiro monomers in ring-opening polymerization, based on available research for analogous compounds.
| Monomer Type | Polymerization Mechanism | Key Polymer Characteristics | Reference |
| Spiro Orthocarbonate (SOC) | Double Ring-Opening | Volume expansion, Polyether-polycarbonate backbone | nih.govnih.gov |
| Spiro Orthoester (SOE) | Cationic Ring-Opening | Volume expansion, Polyether-polyester backbone | encyclopedia.pubresearchgate.net |
| Unsaturated Spiro Orthocarbonate | Radical and Cationic | Cross-linked networks, potential for reduced shrinkage | researchgate.net |
| Dimethylene Tetraoxaspiro Undecane (B72203) (DMTOSU) | Radical-Cationic Hybrid | Copolymerization with acrylics, increased degree of conversion | nih.gov |
Applications in Volume Expansion Polymerization
A primary application of oxaspiro monomers in the development of advanced materials is their use in volume expansion polymerization to counteract the inherent shrinkage that occurs during the polymerization of most monomers. nih.govencyclopedia.pub This volume shrinkage is a significant issue in applications requiring high precision and dimensional stability, such as dental restorations, high-strength composites, and precision castings. encyclopedia.pubresearchgate.net
The phenomenon of volume expansion in the polymerization of spiro compounds is attributed to the double ring-opening mechanism. researchgate.net As the compact spirocyclic structure opens to form a more linear and less dense polymer chain, an increase in volume can occur, or at the very least, a significant reduction in shrinkage is achieved. nih.govresearchgate.net Some ring-opening oxaspiro monomers have been reported to exhibit promising volumetric expansions of around 7%. nih.gov
The incorporation of expanding monomers like spiro orthocarbonates and spiro orthoesters into polymer formulations, often as comonomers with conventional resins like epoxies or acrylics, has been a key strategy to mitigate internal stresses that can lead to microleakage, debonding, and reduced mechanical integrity of the final material. encyclopedia.pubresearchgate.net For example, the copolymerization of an oxaspiro monomer, Dimethylene tetraoxaspiro undecane (DMTOSU), with methyl methacrylate (B99206) has been shown to successfully reduce polymerization shrinkage in denture base resins. nih.gov
The table below presents research findings on the volume change associated with the polymerization of various spiro monomers, highlighting their potential for producing shrink-free or expanding materials.
| Monomer System | Polymerization Conditions | Volume Change (%) | Application Area | Reference |
| Spiro Orthocarbonates (general) | Cationic or Radical ROP | Near zero to slight expansion | Dental Composites | nih.govresearchgate.net |
| Spiro Orthoesters (general) | Cationic ROP | Reduced shrinkage or expansion | Coatings, Adhesives | taylorfrancis.comresearchgate.net |
| 3,9-diallyl-1,5,7,11-tetraoxaspiro[5.5]undecane | Radical Polymerization | -9.9% (selective vinyl polymerization) | Resin Modification | researchgate.net |
| Dimethylene tetraoxaspiro undecane (DMTOSU) copolymer | Radical-Cationic Hybrid Polymerization | Potential for ~7% expansion | Dental Resins | nih.gov |
This table is illustrative and based on data for analogous spiro compounds, as specific volume expansion data for this compound is not available in the reviewed literature.
Future Research Directions and Emerging Trends
Exploration of Novel and Unprecedented Synthetic Routes to Oxaspiro[3.5]nonane-1-carboxylic Acid
The synthesis of spirocyclic compounds, particularly those incorporating both a carboxylic acid and an oxetane (B1205548) ring fused to a cyclohexane (B81311), presents a significant synthetic challenge due to their inherent three-dimensionality and potential for ring strain. rsc.orgmdpi.com Future research is intensely focused on developing novel synthetic routes that offer efficiency, stereocontrol, and scalability.
One promising avenue is the application of modern cycloaddition reactions and multicomponent domino reactions. mdpi.comresearchgate.net These strategies allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials. researchgate.net For instance, a potential route could involve a [3+2] cycloaddition to form one of the rings, followed by an intramolecular cyclization to construct the spirocyclic core. Methodologies utilizing transition-metal catalysis are also being explored to facilitate challenging bond formations with high selectivity. walshmedicalmedia.com
Another area of exploration involves the functionalization of pre-existing spirocyclic scaffolds. Research on the analogous compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has demonstrated the feasibility of multi-gram scale synthesis through facile and scalable approaches. univ.kiev.uaresearchgate.net These methods often involve the transformation of functional groups on a pre-formed spirocyclic core, suggesting that a similar strategy could be adapted for the synthesis of 7-Oxaspiro[3.5]nonane-1-carboxylic acid. univ.kiev.ua The development of strained spiro ring systems, such as oxaspiropentanes and oxaspirohexanes, and their subsequent rearrangement or ring-opening reactions, also provides a potential, albeit complex, pathway to the target molecule. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Domino Reactions | A sequence of intramolecular reactions where subsequent transformations occur based on the functionality generated in the previous step, allowing for the formation of complex products in a single operation. mdpi.com | High efficiency, atom economy, reduced waste, and operational simplicity. mdpi.com |
| Transition-Metal Catalysis | The use of transition metal catalysts to facilitate challenging bond-forming steps and enhance selectivity in the construction of the spirocyclic framework. walshmedicalmedia.com | High selectivity, mild reaction conditions, and functional group tolerance. walshmedicalmedia.com |
| Functionalization of Spirocyclic Precursors | Modification of a pre-synthesized spirocyclic core to introduce the desired carboxylic acid functionality. | Potentially more straightforward and scalable, building upon established synthetic platforms. univ.kiev.uauniv.kiev.ua |
| Ring-Closing Metathesis (RCM) | A powerful method for the formation of cyclic compounds, which could be employed to construct one of the rings in the spiro system. rsc.org | High functional group tolerance and effectiveness in forming medium to large rings. |
Integration of Advanced Spectroscopic and Structural Characterization Techniques for Spirocyclic Carboxylic Acids
The unambiguous characterization of complex three-dimensional molecules like this compound is critical. Future trends point towards the integration of multiple advanced spectroscopic techniques to provide a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. semanticscholar.orgnih.gov For spirocyclic systems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assigning proton and carbon signals and establishing connectivity within the rigid, complex framework. The chemical shifts are highly informative; for example, the proton of a carboxylic acid (O-H) typically appears as a very deshielded signal, while protons adjacent to the oxygen in the oxetane ring would also exhibit characteristic downfield shifts. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. semanticscholar.org The carboxyl group of a carboxylic acid presents two distinctive stretching absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp carbonyl (C=O) stretch around 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.org The C-O stretching of the oxetane ether would also be visible in the fingerprint region.
X-ray Crystallography: Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule. mdpi.comsemanticscholar.org For novel spirocyclic compounds, obtaining high-quality crystals to perform this analysis is a primary goal, as it confirms connectivity, stereochemistry, and provides precise bond lengths and angles. mdpi.com This technique is invaluable for validating the outcome of a newly developed synthetic route.
| Technique | Information Provided | Key Features for this compound |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei. nih.gov | Deshielded O-H proton of the carboxylic acid; characteristic shifts for protons and carbons adjacent to the oxetane oxygen. libretexts.org |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, establishing the molecular framework. | Essential for assigning signals in the complex, non-aromatic spirocyclic structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups. semanticscholar.org | Broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹) for the carboxylic acid; C-O ether stretch. libretexts.org |
| X-ray Crystallography | Precise 3D molecular structure, stereochemistry, bond lengths, and angles. mdpi.com | Provides definitive proof of the spirocyclic structure and relative stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula of the synthesized compound. |
Synergistic Interdisciplinary Research Between Synthetic Organic Chemistry and Computational Chemistry
The collaboration between synthetic and computational chemistry is becoming a powerful paradigm in modern chemical research. cuny.edu Computational tools, particularly Density Functional Theory (DFT), can provide profound insights into the properties of complex molecules like this compound, guiding synthetic efforts and rationalizing experimental observations. barbatti.org
Computational analysis can predict molecular geometries, energies, and spectroscopic properties before a molecule is ever synthesized. cuny.edu For spirocyclic systems, calculations can determine the most stable conformation, elucidate the electronic structure, and predict NMR and IR spectra, which can then be compared with experimental data for structural validation. nih.govbarbatti.org Furthermore, computational studies can investigate reaction mechanisms, helping chemists to understand the feasibility of a proposed synthetic pathway, predict potential byproducts, and optimize reaction conditions. cuny.edu This synergy allows for a more rational, hypothesis-driven approach to synthesis, potentially reducing the number of experiments required and accelerating the discovery of efficient synthetic routes. barbatti.org
Sustainable and Scalable Synthesis Strategies for Industrial Applications of Spirocyclic Systems
As spirocyclic compounds find increasing use in pharmaceuticals and materials science, the development of sustainable and scalable synthetic methods is paramount. walshmedicalmedia.comnih.govdndi.org The principles of green chemistry are becoming central to the design of synthetic routes for industrial applications. nih.gov
A key trend is the move from traditional batch processing to continuous flow chemistry. rsc.org Flow processes can offer enhanced safety, better heat and mass transfer, and improved reproducibility, making them highly suitable for large-scale production. rsc.org A telescoped flow process, where multiple reaction steps are combined without isolating intermediates, can significantly reduce waste, cost, and process mass intensity (PMI). rsc.org
The choice of catalysts and solvents is also critical. Research is focused on replacing hazardous reagents with greener alternatives, such as using ionic liquids as organocatalysts and employing more environmentally benign solvents like ethanol. mdpi.com The development of methodologies that can be performed using microwave assistance can also contribute to sustainability by reducing reaction times and energy consumption. mdpi.com For industrial viability, synthetic approaches must be robust, cost-effective, and produce the target compound in high yield and purity with minimal environmental impact. univ.kiev.uanih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 7-Oxaspiro[3.5]nonane-1-carboxylic acid and its derivatives?
- Methodological Answer : The compound is synthesized via scalable, multigram procedures starting from piperidine-based precursors. Key steps include cyclization reactions to form the spirocyclic core and functional group diversification (e.g., introducing alkyne or ester groups). Reactions are conducted in anhydrous solvents under controlled conditions, with yields exceeding 70% after purification (e.g., column chromatography). NMR (400–500 MHz) and LCMS/GCMS are used for structural validation . Purification ensures ≥95% purity, critical for downstream biological testing .
Q. What spectroscopic methods are employed to characterize this compound derivatives?
- Methodological Answer : Characterization relies on:
- ¹H/¹³C NMR : Proton and carbon chemical shifts confirm spirocyclic geometry and functional group integration. Overlapping signals in δ 1.7–2.5 ppm regions are typical for cyclohexane-like protons .
- Mass Spectrometry : LCMS (chemical ionization) and GCMS (electron impact ionization) verify molecular weights and fragmentation patterns. For example, [M+Na⁺] peaks align with theoretical values (e.g., 225.0733 for a derivative with C₉H₁₄O₅Na) .
Q. How does the spirocyclic structure influence the compound’s conformational flexibility?
- Methodological Answer : The spiro[3.5]nonane scaffold imposes rigidity by fusing two rings at a single atom, reducing conformational freedom. This mimics bioactive conformations of pipecolic acid, enhancing binding specificity in drug targets. Computational modeling (not detailed in evidence) and X-ray crystallography are suggested to validate this rigidity .
Advanced Research Questions
Q. How does incorporating this compound into drug candidates improve pharmacokinetic properties compared to piperidine analogs?
- Methodological Answer : In a Bupivacaine analog study, the spirocyclic derivative showed:
- 5× lower toxicity (LD₅₀ assays).
- Enhanced water solubility (logP reduction via oxygen incorporation).
- Retained activity in voltage-gated sodium channel blockade.
Researchers should conduct comparative ADME assays (e.g., microsomal stability, plasma protein binding) and toxicity profiling (e.g., Ames test) to validate these improvements .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Solutions include:
- Orthogonal purification : Re-chromatography or recrystallization to ensure ≥95% purity .
- Dose-response studies : Testing derivatives across a concentration range to identify true activity thresholds.
- Crystallographic validation : Resolving 3D structures to confirm functional group orientations .
Q. How is bioisosteric equivalence to pipecolic acid experimentally validated?
- Methodological Answer : Validation involves:
- Binding affinity assays : Compare inhibition constants (Kᵢ) of spirocyclic vs. pipecolic acid derivatives in target enzymes (e.g., prolyl oligopeptidase).
- Pharmacophore mapping : Overlay molecular electrostatic potentials to assess spatial compatibility .
- In vivo efficacy : Test analogs in disease models (e.g., fibrosis) to confirm functional mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
